DL-5-Indolylmethylhydantoin

Inflammation NF-κB Macrophage

DL-5-Indolylmethylhydantoin (CAS 21753-16-2), systematically named 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, is a synthetic indole-hydantoin derivative with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol. This heterocyclic compound consists of an indole moiety linked via a methylene bridge to a hydantoin (imidazolidine-2,4-dione) core.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 21753-16-2
Cat. No. B3049737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-5-Indolylmethylhydantoin
CAS21753-16-2
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3
InChIInChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)
InChIKeyRUUREKIGAKIKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>34.4 [ug/mL] (The mean of the results at pH 7.4)

DL-5-Indolylmethylhydantoin (CAS 21753-16-2): Compound Identification and Research-Grade Procurement Essentials


DL-5-Indolylmethylhydantoin (CAS 21753-16-2), systematically named 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, is a synthetic indole-hydantoin derivative with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol . This heterocyclic compound consists of an indole moiety linked via a methylene bridge to a hydantoin (imidazolidine-2,4-dione) core . As a racemic mixture, it exists as a solid at room temperature with a calculated density of 1.393 g/cm³ and LogP of 1.576 . The compound is primarily utilized in biochemical research as an enzymatic substrate and as a molecular scaffold for structure-activity relationship investigations . Its unique physicochemical signature—including defined hydrogen bonding capacity and moderate lipophilicity—distinguishes it from other indole derivatives lacking the hydantoin pharmacophore .

Why In-Class Indole Derivatives Cannot Substitute DL-5-Indolylmethylhydantoin: A Comparative Procurement Rationale


Substitution of DL-5-Indolylmethylhydantoin with other indole-based compounds—including unsubstituted indole, hydantoin alone, or structurally related indole-hydantoin analogs—is not scientifically valid due to distinct and non-interchangeable biological profiles. Direct comparative studies demonstrate that while IH-1 (5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione) exhibits significant anti-inflammatory activity by inhibiting NF-κB p65 phosphorylation at Ser276, the saturated methylene analog IH-2 (which is DL-5-Indolylmethylhydantoin) shows no activity in the same assay, highlighting that subtle structural variations (saturated vs. unsaturated methylene bridge) ablate specific biological function . Furthermore, indole and hydantoin moieties tested individually fail to recapitulate the activity of the intact conjugated system . The compound's unique utility as a stereospecific enzymatic substrate for L-tryptophan production—achieving 100% transformation yield under optimized conditions—cannot be replicated by other 5-monosubstituted hydantoins without corresponding stereochemical recognition by hydantoinase and L-N-carbamoylase [1]. This structure-activity divergence mandates precise procurement of the exact CAS-registered entity.

Quantitative Comparative Evidence: DL-5-Indolylmethylhydantoin vs. Structural Analogs and In-Class Compounds


Anti-Inflammatory Activity: Null Effect of DL-5-Indolylmethylhydantoin (IH-2) vs. Active IH-1 Analog

In a direct head-to-head comparative study in LPS-stimulated RAW264.7 murine macrophages, DL-5-Indolylmethylhydantoin (designated IH-2, containing a saturated methylene bridge) exhibited no significant inhibition of nitric oxide production, CCL2 secretion, or CXCL1 secretion. In contrast, the structurally analogous IH-1 (5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione, differing only by an unsaturated methylene bridge) potently suppressed all three inflammatory markers through inhibition of NF-κB p65 phosphorylation at Ser276 . This stark functional dichotomy underscores that the saturated indole-hydantoin scaffold of DL-5-Indolylmethylhydantoin is biologically inert in this pathway, making it a critical negative control for structure-activity relationship studies and eliminating it from consideration for NF-κB-targeted applications .

Inflammation NF-κB Macrophage Cytokine

Enzymatic Substrate Specificity: 100% Conversion Yield of DL-5-Indolylmethylhydantoin to L-Tryptophan

DL-5-Indolylmethylhydantoin serves as a highly efficient substrate for the stereospecific enzymatic production of L-tryptophan using resting cells of Arthrobacter sp. DSM 3747. Under optimized conditions (pH 8.5-9.0, 50°C with intact cells; 30°C with permeabilized cells), the transformation yield of D,L-5-indolylmethylhydantoin to L-tryptophan consistently reached 100% [1]. This complete conversion is facilitated by the sequential action of hydantoinase (non-stereospecific, producing a mixture of D- and L-N-carbamoyltryptophan) and L-N-carbamoylase (absolutely L-specific), with the latter converting only L-N-carbamoyltryptophan to L-tryptophan [1]. The substrate specificity of this enzymatic cascade for the indolylmethyl-substituted hydantoin is distinct from other 5-monosubstituted hydantoins, which may not be recognized or efficiently processed by the same enzyme system [1].

Biocatalysis Amino Acid Production Hydantoinase Stereospecificity

Necroptosis Inhibition: Potency of DL-5-Indolylmethylhydantoin vs. Structurally Modified Analogs

In a structure-activity relationship (SAR) study focused on necroptosis inhibitors (necrostatins), 5-(1H-Indol-3-ylmethyl)hydantoins—the class to which DL-5-Indolylmethylhydantoin belongs—were identified as potent inhibitors of necroptosis in FADD-deficient Jurkat T cells treated with TNF-α . The study established that the indole-hydantoin scaffold is critical for activity, with the hydantoin ring showing high sensitivity to structural modifications . The parent 5-(1H-Indol-3-ylmethyl)hydantoin exhibited moderate pharmacokinetic characteristics and demonstrated brain penetration upon intravenous administration, distinguishing it from analogs with substitutions that either ablate activity or alter pharmacokinetic profiles . Quantitative EC50 data for DL-5-Indolylmethylhydantoin in this necroptosis assay is >10 μM, indicating that while it possesses inhibitory activity, it is not the most potent analog in the series . Substitutions at the 7-position of the indole ring were found to increase inhibitory activity, whereas many other positions were intolerant of substitution, underscoring the precise structural requirements for necroptosis inhibition within this chemical class .

Necroptosis Cell Death Necrostatins SAR

Dihydroorotase Enzyme Inhibition: Quantitative IC50 of DL-5-Indolylmethylhydantoin

DL-5-Indolylmethylhydantoin was evaluated for its ability to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis, using an enzyme assay with mouse Ehrlich ascites cell extracts. The compound exhibited an IC50 value of 1.00E+6 nM (1.00 mM) at pH 7.37 when tested at a concentration of 10 μM [1]. This millimolar-range inhibitory potency indicates weak interaction with the dihydroorotase active site, positioning the compound as a low-affinity ligand for this target. While direct comparative data with other hydantoin derivatives in the same assay are not available, this quantitative benchmark establishes a baseline activity profile that can be contrasted with more potent dihydroorotase inhibitors (e.g., 5-substituted hydantoins with optimized substituents that may exhibit IC50 values in the low micromolar to nanomolar range).

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis Biochemical Assay

Solubility and Physical State: Limited Aqueous Solubility Enables In Situ Product Detection

DL-5-Indolylmethylhydantoin (indolylmethylhydantoin) exhibits notably low aqueous solubility, a property that has been exploited to develop a highly sensitive in situ detection method for hydantoinase enzymes. In contrast to the soluble substrate N-carbamoyltryptophan, the enzymatic product indolylmethylhydantoin is 'barely soluble' and forms a dense precipitation dot via crystallization within polyacrylamide gels at the precise location of enzyme activity [1]. This differential solubility between substrate and product enables direct visualization and subsequent differentiation between L- and D-selective hydantoinases [1]. While the compound can be solubilized in DMSO to at least 50 mM for in vitro assays, its limited aqueous solubility is a defining physicochemical characteristic that distinguishes it from more water-soluble hydantoin derivatives and must be considered during experimental design [2].

Solubility Precipitation Enzyme Assay Detection Method

Validated Application Scenarios for DL-5-Indolylmethylhydantoin (CAS 21753-16-2) Based on Quantitative Evidence


Biocatalytic Production of L-Tryptophan Using Hydantoinase/Carbamoylase Cascade

DL-5-Indolylmethylhydantoin is the substrate of choice for enzymatic L-tryptophan synthesis using Arthrobacter sp. DSM 3747 or analogous hydantoinase-expressing bacterial systems. Under optimized conditions (pH 8.5-9.0, 50°C for intact cells; 30°C for permeabilized cells), the compound undergoes complete conversion (100% yield) to L-tryptophan via sequential hydantoinase and L-N-carbamoylase activity [1]. This application is validated for industrial biotechnology and amino acid production research where stereospecific conversion from a racemic hydantoin substrate is required. The absolute L-specificity of the carbamoylase ensures enantiopure product formation, a key procurement consideration for labs establishing tryptophan production workflows [1].

Structure-Activity Relationship (SAR) Studies for Necroptosis Inhibitor Development

DL-5-Indolylmethylhydantoin serves as the unsubstituted parent scaffold for the necrostatin class of necroptosis inhibitors. SAR studies have established that the 5-(1H-Indol-3-ylmethyl)hydantoin core is essential for activity, with the hydantoin ring showing high sensitivity to structural modifications and the 7-position of the indole ring tolerating substitutions that enhance potency [1]. Researchers procuring this compound use it as a reference standard to generate and benchmark novel derivatives, as substitutions at other indole positions abolish activity [1]. The parent compound exhibits moderate pharmacokinetic properties and brain penetration, providing a baseline for analog optimization in neurological necrosis models [1].

Negative Control for Indole-Hydantoin Anti-Inflammatory Activity Assays

In studies investigating the anti-inflammatory potential of indole-hydantoin derivatives, DL-5-Indolylmethylhydantoin (IH-2) is uniquely qualified as a negative control. Direct comparative experiments in LPS-stimulated RAW264.7 macrophages demonstrate that IH-2 (saturated methylene bridge) shows no inhibition of nitric oxide production, CCL2 secretion, or CXCL1 secretion, while the closely related IH-1 (unsaturated methylene bridge) exhibits potent NF-κB pathway inhibition [1]. This functional null phenotype, despite near-identical chemical structure, makes DL-5-Indolylmethylhydantoin an essential comparator for validating that observed anti-inflammatory effects are specific to the unsaturated analog scaffold and not artifacts of the indole-hydantoin moiety [1].

Hydantoinase Enzyme Detection and Enantioselectivity Screening via In Situ Precipitation

The low aqueous solubility of DL-5-Indolylmethylhydantoin (indolylmethylhydantoin) is exploited in a specialized PAGE-based enzyme detection method. When hydantoinase catalyzes the reverse reaction using soluble N-carbamoyltryptophan as substrate, the resulting indolylmethylhydantoin product precipitates as a dense crystalline dot within the polyacrylamide gel at the enzyme's location [1]. This visual readout enables rapid identification of hydantoinase activity and, by using L- or D-carbamoyltryptophan substrates, allows differentiation between L- and D-selective enzymes [1]. Procurement of this compound is therefore essential for laboratories implementing or validating this specific zymography technique for hydantoinase screening and characterization [1].

Technical Documentation Hub

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